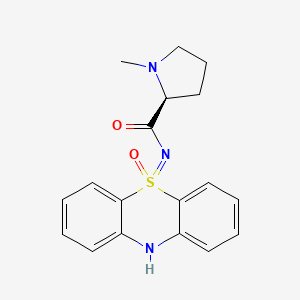![molecular formula C13H19NO4 B7353780 N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide](/img/structure/B7353780.png)
N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide, also known as Furosemide, is a widely used diuretic in the medical field. It is a potent loop diuretic that inhibits the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. Furosemide is used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease. It is also used to treat hypertension and hypercalcemia.
作用機序
N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to an increase in the excretion of water, sodium, chloride, and potassium ions. This compound also increases the excretion of calcium and magnesium ions.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It reduces blood volume and cardiac output, which leads to a decrease in blood pressure. This compound also reduces the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia. This compound can cause electrolyte imbalances, such as hypokalemia and hyponatremia. It can also cause metabolic alkalosis and hyperuricemia.
実験室実験の利点と制限
N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide has several advantages for lab experiments. It is a potent diuretic that can be used to induce acute changes in fluid and electrolyte balance. This compound can be used to study the effects of diuretics on renal function and electrolyte balance. However, there are limitations to the use of this compound in lab experiments. It can cause electrolyte imbalances that can interfere with experimental results. This compound can also cause metabolic alkalosis, which can affect acid-base balance.
将来の方向性
There are several future directions for the study of N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide. One area of research is the development of new loop diuretics with improved efficacy and fewer side effects. Another area of research is the study of the long-term effects of this compound on renal function and electrolyte balance. This compound has also been studied for its potential use in the treatment of acute respiratory distress syndrome and sepsis. Further research is needed to determine the efficacy of this compound in these conditions.
合成法
The synthesis of N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide involves the reaction of 2-furoyl chloride with N-(2-hydroxyethyl)-N-methylglycine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization using a solvent such as ethanol.
科学的研究の応用
N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide has been extensively studied for its role in the treatment of various medical conditions. It has been shown to be effective in reducing edema associated with congestive heart failure, liver cirrhosis, and renal disease. This compound has also been studied for its role in treating hypertension and hypercalcemia. In addition, it has been used in the treatment of acute pulmonary edema, acute renal failure, and hyperkalemia.
特性
IUPAC Name |
N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(11-8-17-13(2,3)18-11)14-12(15)7-10-5-4-6-16-10/h4-6,9,11H,7-8H2,1-3H3,(H,14,15)/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUMJCDMMHYBFP-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC(O1)(C)C)NC(=O)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1COC(O1)(C)C)NC(=O)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)
![1-methyl-6-[8-oxo-1-[(2S)-oxolane-2-carbonyl]-1,4,7-triazecan-4-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7353708.png)

![methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353717.png)
![methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353720.png)
![methyl 2-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-3-(1,2,4-triazol-1-yl)propanoate](/img/structure/B7353742.png)
![(1R,2S)-2-methyl-2-phenyl-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B7353748.png)
![N-[(2R)-2,3-dihydroxypropyl]-2-[(4-methoxyphenyl)methoxy]acetamide](/img/structure/B7353756.png)
![5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide](/img/structure/B7353761.png)
![N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(2-fluorophenoxy)butanamide](/img/structure/B7353767.png)
![N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide](/img/structure/B7353775.png)
![5-chloro-1-methyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B7353792.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B7353799.png)
![N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7353802.png)